molecular formula C24H16N2O B11079536 (5Z)-5-(anthracen-9-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(anthracen-9-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11079536
M. Wt: 348.4 g/mol
InChI Key: FUWHOMPGAQRJFD-JCMHNJIXSA-N
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Description

4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one is a complex organic compound that features an imidazole ring substituted with anthryl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one typically involves the condensation of 9-anthraldehyde with 2-phenyl-1H-imidazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the anthryl group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives.

Scientific Research Applications

4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s electronic properties and reactivity. The anthryl group, in particular, plays a crucial role in its photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one is unique due to its combination of an imidazole ring with anthryl and phenyl groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and fluorescent probes.

Properties

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C24H16N2O/c27-24-22(25-23(26-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H,(H,25,26,27)/b22-15-

InChI Key

FUWHOMPGAQRJFD-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N2

Origin of Product

United States

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